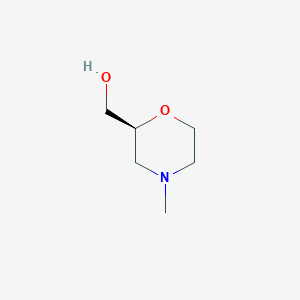

(S)-4-Methyl-2-(hydroxymethyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-4-methylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGTADGNSGCICTA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCO[C@@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Methyl-2-(hydroxymethyl)morpholine chemical properties

An In-depth Technical Guide to (S)-4-Methyl-2-(hydroxymethyl)morpholine: Properties and Synthetic Applications

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide provides a comprehensive technical overview of this compound. As a chiral building block, this molecule holds significant potential, merging the advantageous physicochemical properties of the morpholine scaffold with stereochemically defined functional handles. This document moves beyond a simple cataloging of data, offering insights into its synthesis, reactivity, and strategic application in modern pharmaceutical research, grounded in the principles of synthetic chemistry and drug design.

Molecular Overview and Strategic Importance

This compound is a substituted morpholine derivative featuring a chiral center at the C-2 position. The morpholine ring itself is a privileged structure in medicinal chemistry.[1][2] Its unique combination of a weakly basic amine and an ether linkage imparts favorable properties to parent molecules, including enhanced aqueous solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.[1][3] The presence of the (S)-stereocenter and the primary alcohol in the title compound provides two orthogonal points for synthetic diversification, making it a valuable intermediate for constructing complex molecular architectures with precise three-dimensional orientations.

The strategic value of this compound lies in its utility for developing potent and selective therapeutics, particularly for the central nervous system (CNS) and in kinase inhibition.[1][2][4] The morpholine moiety can improve blood-brain barrier permeability, a critical factor in designing CNS-active drugs.[1][3]

Figure 1: Structure of this compound.

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific molecule is not widely published. However, by synthesizing information from closely related analogs and predictive models, we can establish a reliable profile.

Physical Properties

The following table summarizes known and predicted properties. Data for N-methylmorpholine is provided for comparative context.

| Property | This compound | N-Methylmorpholine (Reference) | Source |

| CAS Number | 1159598-33-0 | 109-02-4 | [5] |

| Molecular Formula | C₆H₁₃NO₂ | C₅H₁₁NO | [5] |

| Molecular Weight | 131.17 g/mol | 101.15 g/mol | [5] |

| Appearance | Not Available | Colorless liquid | [6] |

| Solubility | Very soluble in water (1000 g/L at 25 °C, predicted) | Soluble in water | [5] |

| pKa | 14.36 ± 0.10 (Predicted) | 7.4 | [5] |

| Flash Point | Not Available | 23.89 °C | [6][7] |

| Specific Gravity | Not Available | 0.917 - 0.922 @ 20 °C | [7] |

Spectroscopic Characterization

While a specific, published spectrum for this compound is elusive, the expected NMR signatures can be inferred from the general patterns of N-substituted morpholines.[8][9]

-

¹H NMR: The spectrum would be characterized by distinct multiplets for the morpholine ring protons. The protons adjacent to the oxygen (C5-H and C6-H) would appear downfield (typically ~3.5-3.8 ppm) compared to those adjacent to the nitrogen (C2-H and C3-H, ~2.2-2.8 ppm).[9][10] The N-methyl group would present as a singlet around 2.3 ppm.[11] The hydroxymethyl protons at the C2 position would appear as a doublet of doublets, and the chiral proton at C2 would be a complex multiplet.

-

¹³C NMR: The carbon atoms adjacent to the heteroatoms are the most deshielded. The carbons next to the oxygen (C5, C6) would resonate around 67-70 ppm, while those next to the nitrogen (C2, C3) would be in the 50-60 ppm range.[8][9] The N-methyl carbon would appear around 46 ppm. The hydroxymethyl carbon would be expected around 60-65 ppm.

-

IR Spectroscopy: Key absorbances would include a broad O-H stretch from the alcohol group (around 3300-3500 cm⁻¹), C-H stretching from the alkyl groups (2800-3000 cm⁻¹), and a prominent C-O-C stretching band from the ether linkage (1100-1120 cm⁻¹).

Synthesis and Stereochemical Control

The synthesis of chiral morpholines is a well-documented field, often starting from chiral amino alcohols.[12][13][14] A common and effective strategy to access this compound would involve the N-methylation of a suitable precursor, such as (S)-2-(hydroxymethyl)morpholine, which can be derived from a Boc-protected intermediate.

Proposed Synthetic Protocol

This protocol is a representative synthesis based on standard organic chemistry transformations.

Figure 2: Proposed synthetic workflow.

Step 1: Boc Deprotection

-

Dissolve (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).[15]

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (2-4 eq) or a solution of HCl in dioxane, at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often taken directly to the next step without extensive purification.

Step 2: Reductive Amination

-

Dissolve the crude amine salt from the previous step in a solvent like methanol or dichloroethane.

-

Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.[4]

-

Stir the reaction at room temperature for 4-12 hours until complete.

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary functional groups for further elaboration: the tertiary amine and the primary alcohol.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. 4-METHYLMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. 4-methyl morpholine, 109-02-4 [thegoodscentscompany.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]

- 11. 4-Methylmorpholine N-oxide(7529-22-8) 1H NMR [m.chemicalbook.com]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. Morpholine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. scbt.com [scbt.com]

(S)-4-Methyl-2-(hydroxymethyl)morpholine synthesis protocol

Introduction

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, integral to the pharmacophores of numerous biologically active compounds. Its presence often confers favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The stereochemistry at the C2 position is frequently critical for target engagement and biological efficacy. (S)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral building block for the synthesis of more complex pharmaceutical intermediates. This guide provides a comprehensive, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and professionals in drug development. The presented methodology is a convergent synthesis, emphasizing robust and scalable reactions with detailed causal explanations for experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is approached via a four-step sequence, beginning with the construction of an N-protected chiral morpholine core, followed by deprotection and subsequent N-methylation. This strategy is selected for its reliance on readily available starting materials, high stereochemical control, and amenability to scale-up.

The overall synthetic workflow is as follows:

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of the Chiral Morpholine Core

This part details the construction of the key intermediate, (S)-2-(hydroxymethyl)morpholine, through a two-step process involving cyclization and deprotection.

Step 1: Synthesis of (S)-4-Benzyl-2-(hydroxymethyl)morpholine

This step establishes the chiral morpholine ring system. The reaction proceeds via an initial SN2 attack of the secondary amine of N-benzylethanolamine on the epoxide of (R)-glycidyl nosylate. This is followed by an intramolecular Williamson ether synthesis, where the resulting alkoxide displaces the nosylate leaving group to form the morpholine ring. The use of (R)-glycidyl nosylate ensures the formation of the desired (S)-enantiomer at the C2 position.

Experimental Protocol:

-

Reaction Setup: To a solution of N-benzylethanolamine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under an inert atmosphere (N2 or Ar), add anhydrous potassium carbonate (K2CO3, 2.0 eq) as a base.

-

Addition of Chiral Epoxide: Add a solution of (R)-glycidyl nosylate (1.05 eq) in anhydrous acetonitrile (5 mL/mmol) dropwise to the stirred suspension at room temperature over 30 minutes.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-4-benzyl-2-(hydroxymethyl)morpholine as a pale yellow oil.

Step 2: Synthesis of (S)-2-(Hydroxymethyl)morpholine via Catalytic Hydrogenation

The N-benzyl protecting group is removed via catalytic transfer hydrogenation or direct hydrogenation. This method is chosen for its clean conversion and simple work-up procedure.

Experimental Protocol:

-

Reaction Setup: Dissolve (S)-4-benzyl-2-(hydroxymethyl)morpholine (1.0 eq) in methanol (15 mL/mmol). To this solution, add 10% palladium on charcoal (Pd/C, 10 mol%).

-

Hydrogenation: The reaction can be performed under two conditions:

-

Atmospheric Hydrogen: Fit the flask with a hydrogen-filled balloon and stir vigorously at room temperature for 16-24 hours.

-

Pressurized Hydrogen: Alternatively, perform the reaction in a Parr hydrogenation apparatus under 50 psi of H2 for 4-6 hours.

-

-

Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain (S)-2-(hydroxymethyl)morpholine as a viscous oil, which can often be used in the next step without further purification.

Part 2: N-Methylation

Step 3: Synthesis of this compound via Eschweiler-Clarke Reaction

The final step is the N-methylation of the secondary amine. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, using formaldehyde as the source of the methyl group and formic acid as the reducing agent. This one-pot procedure is high-yielding and avoids the use of hazardous alkylating agents like methyl iodide.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add (S)-2-(hydroxymethyl)morpholine (1.0 eq) followed by formic acid (3.0 eq). Stir the mixture at 0 °C (ice bath).

-

Addition of Formaldehyde: Add aqueous formaldehyde (37 wt. %, 2.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100 °C for 4-6 hours. CO2 evolution will be observed.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium carbonate (Na2CO3) or 4M NaOH until the pH is >10.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel (eluent: DCM/methanol gradient) to afford pure this compound.

Quantitative Data Summary

| Step | Product | Starting Materials | Key Reagents | Typical Yield | Purity (ee) |

| 1 | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | N-Benzylethanolamine, (R)-Glycidyl Nosylate | K2CO3, Acetonitrile | 70-85% | >99% |

| 2 | (S)-2-(Hydroxymethyl)morpholine | (S)-4-Benzyl-2-(hydroxymethyl)morpholine | 10% Pd/C, H2 | 90-98% | >99% |

| 3 | This compound | (S)-2-(Hydroxymethyl)morpholine | HCOOH, CH2O | 85-95% | >99% |

Causality and Field-Proven Insights

-

Choice of Chiral Precursor (Step 1): The use of a chiral glycidyl derivative with a good leaving group like nosylate or tosylate is crucial for achieving high enantioselectivity. The stereochemistry is inverted at the C2 position of the glycidyl derivative during the initial amine attack, so the (R)-epoxide yields the (S)-morpholine.

-

Deprotection Strategy (Step 2): Catalytic hydrogenation for N-debenzylation is a mild and efficient method that avoids harsh reagents that could affect other functional groups. The benzyl group is a convenient protecting group as it is stable to the conditions of the cyclization step.

-

N-Methylation Method (Step 3): The Eschweiler-Clarke reaction is a robust and scalable method for N-methylation. It avoids over-alkylation, which can be an issue with other methylating agents, and the work-up is straightforward.

References

-

Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link][1][2][3]

- Zhu, M., Liu, S., Deng, Z., & Wang, G. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6141-6143.

-

Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A. [4]

- Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(11), 1741–1743.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

Spectroscopic Data for (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (S)-4-Methyl-2-(hydroxymethyl)morpholine. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. Due to a lack of publicly available, experimentally-derived spectra for this specific stereoisomer, this guide constructs a detailed, predicted spectroscopic profile based on data from structurally related compounds and foundational spectroscopic theory. This approach offers a robust framework for the identification and characterization of this molecule.

Introduction

This compound, with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is a chiral morpholine derivative of interest in synthetic and medicinal chemistry.[1] The morpholine scaffold is a common motif in biologically active compounds.[2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such molecules during research and development. This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common solvent like CDCl₃ would exhibit distinct signals for each unique proton.

Rationale for Experimental Choices:

The choice of solvent is critical in NMR spectroscopy. Deuterated chloroform (CDCl₃) is a standard choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal. A standard operating frequency of 400 or 500 MHz is typically sufficient to resolve the proton signals of a molecule of this size.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 3.6 | m | 1H | H-2 |

| ~ 3.7 - 3.5 | m | 2H | -CH₂OH |

| ~ 3.5 - 3.3 | m | 2H | H-6 |

| ~ 2.8 - 2.6 | m | 2H | H-3 |

| ~ 2.4 - 2.2 | m | 2H | H-5 |

| ~ 2.3 | s | 3H | N-CH₃ |

| ~ 2.0 (broad) | s | 1H | -OH |

Interpretation of Predicted ¹H NMR Spectrum:

The morpholine ring protons are expected to show complex splitting patterns (multiplets, m) due to coupling with neighboring protons. The diastereotopic nature of the methylene protons on the morpholine ring, arising from the chiral center at C-2, would lead to further complexity in their signals. The N-methyl group is expected to appear as a sharp singlet (s) around 2.3 ppm. The protons of the hydroxymethyl group will also likely appear as a multiplet, and the hydroxyl proton itself will be a broad singlet that can exchange with D₂O. The specific chemical shifts and coupling constants would need to be confirmed by experimental data. The general pattern for morpholine derivatives often shows distinct regions for the axial and equatorial protons.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically used.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Analysis: Integrate the signals and determine the chemical shifts and coupling constants.

¹H NMR Workflow Diagram:

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Rationale for Experimental Choices:

A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. The choice of CDCl₃ as the solvent remains appropriate.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75 - 70 | C-2 |

| ~ 68 - 63 | -CH₂OH |

| ~ 67 - 62 | C-6 |

| ~ 55 - 50 | C-3 |

| ~ 54 - 49 | C-5 |

| ~ 46 - 41 | N-CH₃ |

Interpretation of Predicted ¹³C NMR Spectrum:

The six carbon atoms of this compound are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum. The carbons attached to heteroatoms (oxygen and nitrogen) will be deshielded and appear at higher chemical shifts. For instance, the C-2 carbon, being attached to both oxygen and nitrogen (indirectly) and being the chiral center, is expected to be in the 70-75 ppm range. The carbon of the N-methyl group would be the most shielded, appearing at the lowest chemical shift. The chemical shifts of morpholine carbons are well-documented and provide a good reference point.[4][5]

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Use a 400 or 500 MHz NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Determine the chemical shift of each carbon signal.

¹³C NMR Workflow Diagram:

Caption: Workflow for acquiring and analyzing a ¹³C NMR spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for Experimental Choices:

The sample can be analyzed as a neat liquid (if applicable), as a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet if it is a solid. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend |

| 1120 | Strong | C-O-C stretch (ether) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 1080 | Medium | C-N stretch |

Interpretation of Predicted IR Spectrum:

The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aliphatic methyl and methylene groups will appear in the 2850-2950 cm⁻¹ region. A strong band around 1120 cm⁻¹ is characteristic of the C-O-C stretching of the morpholine ether linkage. The C-O stretch of the primary alcohol and the C-N stretch of the tertiary amine will also be present in the fingerprint region. The IR spectrum of morpholine itself shows characteristic C-O-C and N-H vibrations, which serve as a useful comparison.[6][7]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum.

-

Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectroscopy Workflow Diagram:

Caption: Workflow for acquiring and analyzing an IR spectrum using ATR.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Rationale for Experimental Choices:

Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns, which can be useful for structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules and typically shows a prominent molecular ion or protonated molecule peak, which is useful for confirming the molecular weight.

Predicted Mass Spectrometry Data (EI):

| m/z | Possible Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 100 | [M - CH₂OH]⁺ |

| 86 | [M - CH₂OH - CH₂]⁺ or [M - C₂H₅O]⁺ |

| 58 | [CH₂=N(CH₃)CH₂]⁺ |

| 42 | [C₂H₄N]⁺ |

Interpretation of Predicted Mass Spectrum:

The molecular ion peak [M]⁺ is expected at m/z 131. A common fragmentation pathway for morpholines involves the cleavage of the ring. For this compound, a significant fragment would likely result from the loss of the hydroxymethyl group (CH₂OH, mass 31), leading to a peak at m/z 100. Further fragmentation of the morpholine ring would lead to smaller fragments. The fragmentation pattern of 4-methylmorpholine shows a base peak at m/z 58, which is a plausible fragment for the title compound as well.[8]

Experimental Protocol for Mass Spectrometry (ESI):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode.

-

Data Processing: The instrument software will generate the mass spectrum.

-

Analysis: Identify the protonated molecule [M+H]⁺ at m/z 132 and any other significant ions.

Mass Spectrometry Workflow Diagram:

Caption: Workflow for acquiring and analyzing a mass spectrum.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous structures. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive framework for the characterization of this chiral molecule. While these predictions are based on sound scientific reasoning, experimental verification is essential for definitive structural confirmation. This guide serves as a valuable resource for researchers working with this compound, enabling them to anticipate spectral features and design appropriate analytical strategies.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]

-

ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

-

ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum.... [Link]

-

National Institute of Standards and Technology. 4-(2-Hydroxypropyl)morpholine. [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]

-

National Institute of Standards and Technology. Morpholine, 4-methyl-. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. 4-Methylmorpholine (109-02-4) 13C NMR spectrum [chemicalbook.com]

- 5. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine(110-91-8) IR Spectrum [m.chemicalbook.com]

- 8. Morpholine, 4-methyl- [webbook.nist.gov]

The Strategic Synthesis of (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Chiral Scaffold for Drug Discovery

Introduction: The Significance of Chiral Morpholines in Medicinal Chemistry

The morpholine moiety is a privileged scaffold in modern drug discovery, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When incorporated into a molecule, the morpholine ring can enhance binding to biological targets and improve pharmacokinetic profiles.[2] The stereochemistry of substituted morpholines is often critical for their pharmacological activity, making the synthesis of enantiomerically pure morpholine derivatives a key focus for medicinal chemists.[3] Among these, (S)-4-Methyl-2-(hydroxymethyl)morpholine stands out as a valuable chiral building block, particularly as an intermediate in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth technical overview of a robust and strategic synthesis of this important molecule, starting from a readily available chiral precursor.

Synthetic Strategy: A Logic-Driven Approach from a Chiral Pool Starting Material

The synthesis of this compound is strategically designed to ensure high enantiomeric purity and good overall yield. The chosen pathway leverages a starting material from the chiral pool, (S)-3-amino-1,2-propanediol, to introduce the desired stereochemistry at the C2 position of the morpholine ring from the outset. The synthesis can be logically divided into two main stages: the formation of the morpholine ring and the subsequent N-methylation.

A common and effective strategy involves the use of a Boc (tert-butyloxycarbonyl) protecting group for the nitrogen atom. This allows for controlled reactions and prevents unwanted side reactions during the formation of the morpholine ring. The Boc group can then be cleanly removed under acidic conditions before the final N-methylation step.

The overall synthetic pathway is illustrated in the workflow diagram below:

Part 1: Synthesis of the Chiral Morpholine Core

The construction of the chiral morpholine ring is the cornerstone of this synthesis. Starting with (S)-3-amino-1,2-propanediol ensures the correct stereochemistry is established early in the synthetic sequence.

Step 1: N-Boc Protection of (S)-3-amino-1,2-propanediol

The initial step involves the protection of the amino group of (S)-3-amino-1,2-propanediol with a Boc group. This is a standard procedure in organic synthesis to prevent the nucleophilic amine from participating in subsequent reactions until desired.

-

Rationale: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, which will not affect the other functional groups in the molecule.[4]

Step 2: Intramolecular Cyclization to Form the Morpholine Ring

The N-Boc protected diol is then cyclized to form the morpholine ring. This is typically achieved by reacting the diol with a reagent that can provide a two-carbon linker and facilitate the ring closure. A common method involves the use of reagents like chloroacetyl chloride followed by reduction, or more modern and efficient methods using reagents like ethylene sulfate. A green and efficient one-pot or two-step protocol using ethylene sulfate and a base like potassium tert-butoxide has been reported for the conversion of 1,2-amino alcohols to morpholines.[5][6]

-

Causality: The intramolecular cyclization is a thermodynamically favorable process that leads to the formation of a stable six-membered ring. The choice of reagents and conditions is critical to ensure high yields and avoid side reactions.

The resulting intermediate is (S)-4-Boc-2-(hydroxymethyl)morpholine, a key and often commercially available intermediate.[7][8][9]

Part 2: Final Elaboration to this compound

With the chiral morpholine core successfully constructed, the final steps involve the deprotection of the nitrogen and the introduction of the methyl group.

Step 3: Boc Deprotection

The Boc protecting group is removed from the morpholine nitrogen. This is typically achieved by treating the N-Boc morpholine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.[10]

-

Expertise in Practice: The choice of acid and solvent is important to ensure complete deprotection without causing any degradation of the molecule. The reaction is usually carried out at room temperature and is monitored by techniques like thin-layer chromatography (TLC) to determine its completion.

Step 4: N-Methylation via Eschweiler-Clarke Reaction

The final step is the methylation of the secondary amine to yield the target molecule. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[11][12] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[3][13][14]

-

Trustworthiness of Protocol: A significant advantage of the Eschweiler-Clarke reaction is that it does not lead to the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[11] The reaction is also known to proceed without racemization of chiral centers.[11]

The reaction mechanism involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound starting from (S)-2-(hydroxymethyl)morpholine, which can be obtained from (S)-3-amino-1,2-propanediol as described in the synthetic strategy.

Materials:

-

(S)-2-(hydroxymethyl)morpholine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (98-100%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-2-(hydroxymethyl)morpholine (1.0 eq) in a minimal amount of water.

-

Addition of Reagents: To the stirred solution, add formaldehyde (2.5 eq) followed by the slow, dropwise addition of formic acid (2.5 eq). The addition of formic acid is exothermic and should be done carefully.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the solution with a concentrated aqueous solution of sodium hydroxide (e.g., 40% NaOH) until the pH is greater than 10. This step should be performed in an ice bath as the neutralization is highly exothermic.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product in high purity.

Data Presentation

| Step | Starting Material | Product | Reagents and Conditions | Typical Yield |

| 1 | (S)-3-amino-1,2-propanediol | (S)-2-(hydroxymethyl)morpholine | 1. Boc protection 2. Cyclization 3. Deprotection | 70-85% (over 3 steps) |

| 2 | (S)-2-(hydroxymethyl)morpholine | This compound | Formaldehyde, Formic acid, Reflux | 85-95% |

Conclusion

The synthesis of this compound from (S)-3-amino-1,2-propanediol is a robust and reliable method for obtaining this valuable chiral building block. The strategic use of a chiral pool starting material, coupled with well-established and high-yielding reactions such as the Eschweiler-Clarke methylation, ensures the production of the target molecule with high enantiomeric purity. This in-depth guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic strategy and a practical protocol for the preparation of this important intermediate, facilitating its application in the discovery and development of new therapeutics.

References

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

-

Eschweiler–Clarke reaction. (2023, December 29). In Wikipedia. [Link]

-

Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved January 19, 2026, from [Link]

-

Eschweiler-Clarke Reaction. (n.d.). SynArchive. Retrieved January 19, 2026, from [Link]

- Wu, C., Li, R., Dearborn, D., & Wang, Y. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. International Journal of Organic Chemistry, 2, 202-208.

-

Reductive amination of amines with formaldehyde ? (2018, November 23). ResearchGate. Retrieved January 19, 2026, from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(4), 29847-29856.

-

Synthesis of Versatile Enantiopure Morpholine Fragments from Chiral-Pool Starting Materials. (n.d.). Thieme Chemistry. Retrieved January 19, 2026, from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024, October 30). PubMed. Retrieved January 19, 2026, from [Link]

-

On the selective N-methylation of BOC-protected amino acids. (2009, November 6). PubMed. Retrieved January 19, 2026, from [Link]

- Synthesis method of 3-amino-1,2-propanediol. (n.d.). Google Patents.

- Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538.

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021, October 28). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

Synthesis of morpholines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved January 19, 2026, from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google Patents [patents.google.com]

- 10. Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. grokipedia.com [grokipedia.com]

- 14. jk-sci.com [jk-sci.com]

The Strategic Application of (S)-4-Methyl-2-(hydroxymethyl)morpholine as a Cornerstone Chiral Building Block in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Value of Chiral Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the demand for enantiomerically pure compounds is paramount. The stereochemical configuration of a therapeutic agent is often intrinsically linked to its efficacy and safety profile. Within the pantheon of privileged heterocyclic scaffolds, chiral morpholines have emerged as particularly valuable motifs.[1] Their inherent structural features can bestow upon a molecule enhanced metabolic stability, improved aqueous solubility, and favorable blood-brain barrier permeability.[1][2] This guide provides a detailed exploration of a specific and highly versatile chiral building block: (S)-4-Methyl-2-(hydroxymethyl)morpholine . We will delve into its synthesis, characterization, and strategic application, offering field-proven insights to empower researchers in their quest for novel and effective therapeutics.

Physicochemical Properties and Structural Attributes

This compound is a chiral secondary amine distinguished by a defined stereocenter at the C-2 position of the morpholine ring. This specific stereochemistry is the cornerstone of its utility as a chiral building block, enabling the transfer of chirality to subsequent synthetic intermediates and final active pharmaceutical ingredients (APIs).

| Property | Value | Source |

| CAS Number | 1159598-33-0 | [3] |

| Molecular Formula | C₆H₁₃NO₂ | [3] |

| Molecular Weight | 131.17 g/mol | [3] |

| Appearance | Predicted: Colorless to pale yellow liquid or low melting solid | - |

| Solubility | Predicted: Soluble in water and polar organic solvents | [3] |

The presence of both a nucleophilic secondary amine and a primary hydroxyl group offers dual-functionality for subsequent chemical transformations, while the N-methyl group can provide steric influence and modulate the basicity of the nitrogen atom.

Synthesis of this compound: A Reliable and Scalable Route

A robust and stereospecific synthesis of the core morpholine scaffold is essential for its application as a chiral building block. The most direct and reliable route commences from the commercially available and enantiopure starting material, (S)-3-amino-1,2-propanediol. The synthesis can be conceptualized as a two-stage process: formation of the chiral morpholine ring followed by N-methylation.

Stage 1: Synthesis of the Precursor, (S)-2-(hydroxymethyl)morpholine

The initial cyclization to form the morpholine ring is a critical step that preserves the stereochemical integrity of the starting material. A well-established method involves the reaction of (S)-3-amino-1,2-propanediol with chloroacetyl chloride, followed by a base-mediated intramolecular cyclization.[4]

Sources

- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors | MDPI [mdpi.com]

- 3. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

Stereochemistry of (S)-4-Methyl-2-(hydroxymethyl)morpholine

An In-Depth Technical Guide to the

Introduction

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, frequently recognized as a "privileged structure."[1][2] Its unique combination of an ether and a secondary or tertiary amine function imparts advantageous physicochemical properties, such as improved aqueous solubility, metabolic stability, and a favorable lipophilic-hydrophilic balance, which are critical for optimizing the pharmacokinetic profiles of drug candidates.[1][2] When substituents are introduced onto the morpholine ring, stereochemical considerations become paramount. The three-dimensional arrangement of atoms can dramatically alter how a molecule interacts with chiral biological targets like enzymes and receptors, meaning that one enantiomer of a drug can be therapeutic while the other is inactive or even harmful.[3][4]

(S)-4-Methyl-2-(hydroxymethyl)morpholine is a key chiral building block used in the synthesis of complex, biologically active molecules. Its defined stereochemistry at the C2 position provides a rigid scaffold to orient functional groups in a precise spatial arrangement, essential for high-affinity binding to target proteins. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the stereochemical features of this compound, from its fundamental conformational preferences to the analytical methodologies required for its synthesis and characterization.

Chapter 1: Fundamental Stereochemical Principles of the Morpholine Ring

A thorough understanding of the parent morpholine ring is essential before analyzing its substituted derivatives. The ring's stereochemistry is dominated by its conformational flexibility and the electronic influence of its two heteroatoms.

The Predominant Chair Conformation

Like cyclohexane, the morpholine ring is not planar. It overwhelmingly adopts a chair conformation to minimize angular and torsional strain.[5] Alternative conformations, such as the boat or twist-boat, are significantly higher in energy and thus are not substantially populated under normal conditions.[6] The chair form represents the global energy minimum, providing a stable and predictable scaffold.

Conformational Isomerism: The Axial-Equatorial Equilibrium

The chair conformation of morpholine exists as two distinct, rapidly interconverting isomers, primarily distinguished by the orientation of the substituent on the nitrogen atom. These are known as the Chair-Equatorial (Chair-Eq) and Chair-Axial (Chair-Ax) conformers.[6][7] Experimental and theoretical studies have shown that for the unsubstituted morpholine ring, the conformer with the N-H bond in the equatorial position is more stable.[6][7] The relative populations of these conformers can, however, be influenced by the surrounding medium, such as the solvent.[5]

The Influence of Substituents on Conformational Preference

The introduction of substituents onto the morpholine ring significantly impacts the conformational equilibrium. Bulky groups generally prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. For this compound, this principle dictates the molecule's preferred three-dimensional shape.

Chapter 2: Stereochemical Analysis of this compound

Absolute Configuration at the C2 Stereocenter

The designation "(S)" refers to the absolute configuration at the C2 carbon, the single stereocenter in the molecule. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on C2 are ranked as follows:

-

-OH (via the hydroxymethyl group's oxygen)

-

-N(CH₃)CH₂- (the ring nitrogen path)

-

-OCH₂- (the ring oxygen path)

-

-H (the hydrogen atom)

With the lowest priority group (hydrogen) pointing away, the sequence from highest to lowest priority traces a counter-clockwise path, defining the stereocenter as S.

Caption: Cahn-Ingold-Prelog priority at the C2 stereocenter.

Conformational Preferences

In this compound, the substituents guide the ring into a highly preferred conformation.

-

N-Methyl Group: The methyl group on the nitrogen is sterically demanding and will strongly favor an equatorial position to minimize steric hindrance with the axial protons on C3 and C5.

-

C2-Hydroxymethyl Group: The hydroxymethyl group at the C2 position will also preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial proton on C6.

The result is a dominant chair conformation where both the N-methyl and C2-hydroxymethyl groups are in equatorial orientations. This creates a stable, low-energy structure that dictates how the molecule presents itself for intermolecular interactions.

Caption: Conformational equilibrium of this compound.

Impact of Stereochemistry on Physicochemical Properties

The defined (S) configuration and the resulting stable di-equatorial conformation create a specific three-dimensional molecular shape. This shape governs its dipole moment, its ability to act as a hydrogen bond donor (from the -OH) and acceptor (from the ring oxygen and nitrogen), and its overall surface for interacting with other molecules. In a pharmaceutical context, this precise arrangement is what allows for selective binding to a chiral receptor site, forming the basis of its utility in drug design.[1]

Chapter 3: Synthesis and Stereochemical Control

Achieving high enantiomeric purity is critical. The synthesis of this compound relies on asymmetric synthesis strategies to install the C2 stereocenter correctly.

Strategies for Asymmetric Synthesis

Several strategies can be employed to produce the desired (S)-enantiomer exclusively:

-

Chiral Pool Synthesis: Starting from a readily available and enantiomerically pure natural product, such as an amino acid or sugar. For example, a synthesis could originate from (S)-serine.

-

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step, such as an asymmetric hydroamination or hydrogenation.[8]

-

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral precursor to direct a stereoselective reaction, followed by its removal.

A common and practical approach involves the use of a Boc-protected intermediate, (S)-4-Boc-2-hydroxymethyl-morpholine, which can be synthesized from a chiral starting material and later N-methylated.[9][10]

Conceptual Synthetic Workflow

A plausible synthetic route illustrates how stereochemical control is maintained throughout the process. This self-validating workflow begins with an enantiopure starting material, ensuring the final product's stereochemical integrity.

Caption: Conceptual workflow for the asymmetric synthesis.

Chapter 4: Analytical Techniques for Stereochemical Characterization

Rigorous analytical methods are required to confirm the absolute configuration and determine the enantiomeric purity of the final compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry-standard technique for separating and quantifying enantiomers, thus determining the enantiomeric excess (e.e.) of a sample.[3][11] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates.

This protocol outlines a systematic screening approach to efficiently identify suitable separation conditions.

-

Column Selection & Screening:

-

Rationale: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent the first choice for screening.[12]

-

Procedure: Screen a set of 3-4 complementary polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID) under both normal-phase and polar-organic conditions.

-

Normal Phase: Mobile phases typically consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).

-

Polar Organic: Mobile phases typically consist of acetonitrile or methanol.

-

-

Mobile Phase Optimization:

-

Rationale: Fine-tuning the mobile phase composition is crucial for achieving optimal resolution and peak shape.

-

Procedure: Once a promising column/solvent system is identified, systematically vary the ratio of the alcohol modifier. For basic compounds like morpholines, adding a small amount of an amine additive (e.g., 0.1% diethylamine) is often necessary to improve peak shape by suppressing unwanted interactions with the silica support.

-

-

Parameter Refinement:

-

Rationale: Flow rate and column temperature can be adjusted to improve resolution and reduce analysis time.

-

Procedure: Evaluate the separation at different flow rates (e.g., 0.5, 1.0, 1.5 mL/min) and temperatures (e.g., 25°C, 30°C, 40°C).

-

-

Detection and Quantification:

-

Procedure: Use a standard UV detector set to a wavelength where the analyte absorbs (e.g., ~210 nm, due to the lack of a strong chromophore). Enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

-

Caption: Workflow for chiral HPLC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, it is indispensable for confirming the molecule's covalent structure and providing strong evidence for its major conformation in solution.[13]

-

¹H NMR: The protons on the morpholine ring will exhibit distinct chemical shifts and coupling constants depending on whether they are in axial or equatorial positions. Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. The coupling constants between adjacent protons (J-values) can also reveal their dihedral angles, further confirming a chair conformation.

-

¹³C NMR: The number of signals will correspond to the number of unique carbons in the molecule.

-

2D NMR (COSY, HSQC): These experiments are used to definitively assign all proton and carbon signals, confirming connectivity.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) | Assignment Rationale |

| N-CH₃ | ~2.3 | s | - | Singlet for the methyl group on nitrogen. |

| H2 | ~3.6 - 3.8 | m | J(H2,H3a), J(H2,H3e) | Proton at the stereocenter, coupled to C3 protons. |

| CH₂OH | ~3.4 - 3.6 | m | - | Diastereotopic protons of the hydroxymethyl group. |

| O-CH₂ (ring) | ~3.8 - 4.0 | m | - | Protons adjacent to the ring oxygen (deshielded). |

| N-CH₂ (ring) | ~2.0 - 2.8 | m | - | Protons adjacent to the ring nitrogen. |

Note: These are estimated values. Actual values must be determined experimentally.

X-ray Crystallography

X-ray crystallography is the ultimate arbiter of stereochemistry.[14] It provides an unambiguous, three-dimensional structure of the molecule in the solid state, directly visualizing the absolute configuration at the C2 stereocenter and the preferred conformation of the ring.

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal. This is typically achieved by dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly or by using vapor diffusion techniques with a range of anti-solvents.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with an X-ray beam. The resulting diffraction pattern of spots is collected as the crystal is rotated.[14]

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule.[14] By fitting atoms into this map, a molecular model is built and refined to best match the experimental data. For chiral molecules synthesized from known precursors, the absolute configuration can be confirmed. To determine it ab initio, special diffraction effects (anomalous dispersion) are measured.

Conclusion

The stereochemistry of this compound is defined by the absolute (S) configuration at its C2 carbon and a strong preference for a di-equatorial chair conformation. This specific three-dimensional architecture is fundamental to its function as a valuable chiral building block in drug discovery and development. A multi-faceted analytical approach, combining chiral HPLC for enantiomeric purity, NMR spectroscopy for structural confirmation, and X-ray crystallography for definitive stereochemical assignment, is essential to fully characterize this important molecule and ensure its quality for use in the synthesis of next-generation therapeutics.

References

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC. PubMed Central. Available at: [Link]

-

Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations. ResearchGate. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. PubMed Central. Available at: [Link]

-

4-MORPHOLINEMETHANOL. gsrs. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

- Chiral Drug Separation. [Source Not Explicitly Named].

-

Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

-

x Ray crystallography - PMC. PubMed Central. Available at: [Link]

-

An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. PubMed Central. Available at: [Link]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available at: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

-

Morpholine - Wikipedia. Wikipedia. Available at: [Link]

-

Morpholine, 4-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. Available at: [Link]

- An updated review on morpholine derivatives with their pharmacological actions. [Source Not Explicitly Named].

-

Morpholine, 4-methyl- - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. ScienceScholar. Available at: [Link]

-

Chiral methods. ScienceDirect. Available at: [Link]

-

X-Ray Crystallography Solves Methylation Enzyme Structure. BioWorld. Available at: [Link]

-

Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. MDPI. Available at: [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Morpholine synthesis [organic-chemistry.org]

- 9. (S)-4-Boc-2-Hydroxymethyl-morpholine | 135065-76-8 [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. acdlabs.com [acdlabs.com]

- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Commercial Availability and Synthesis of Enantiopure (S)-4-Methyl-2-(hydroxymethyl)morpholine: A Key Building Block for Drug Discovery

Introduction: The Strategic Importance of Chiral Morpholines in Medicinal Chemistry

In the landscape of modern drug discovery, the morpholine scaffold stands out as a "privileged structure." Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it a highly sought-after component in the design of novel therapeutics.[1][2] The introduction of stereocenters into the morpholine ring further enhances its utility, allowing for precise three-dimensional arrangements that can significantly improve binding affinity and selectivity for biological targets. Among these chiral building blocks, enantiopure (S)-4-Methyl-2-(hydroxymethyl)morpholine has emerged as a particularly valuable synthon for the synthesis of a range of biologically active molecules, most notably in the development of central nervous system (CNS) active agents. This technical guide provides an in-depth overview of the commercial availability of this key intermediate and presents a detailed, field-proven synthetic protocol for its preparation, empowering researchers and drug development professionals to leverage its potential in their synthetic endeavors.

Commercial Availability: Sourcing the Foundation for Synthesis

The accessibility of starting materials is a critical first step in any synthetic campaign. Fortunately, this compound is commercially available from a number of specialized chemical suppliers. Furthermore, its immediate precursor, (S)-4-Boc-2-(hydroxymethyl)morpholine, which is protected with a tert-butyloxycarbonyl (Boc) group, is widely and readily available, offering a convenient and stable starting point for the synthesis of the target compound.

| Compound | CAS Number | Representative Suppliers |

| This compound | 26287-61-6 | Parchem |

| (S)-4-Boc-2-(hydroxymethyl)morpholine | 135065-76-8 | Oakwood Chemical, ChemicalBook, Santa Cruz Biotechnology |

Synthetic Protocol: A Reliable Two-Step Path to Enantiopure this compound

The following two-step protocol outlines a robust and scalable method for the synthesis of this compound, commencing from the commercially available (S)-4-Boc-2-(hydroxymethyl)morpholine. This procedure involves an initial deprotection of the Boc group, followed by a classic Eschweiler-Clarke N-methylation.

Step 1: Boc Deprotection of (S)-4-Boc-2-(hydroxymethyl)morpholine

The tert-butyloxycarbonyl (Boc) protecting group is efficiently removed under acidic conditions. The use of hydrogen chloride in an anhydrous solvent like dioxane is a standard and effective method that typically proceeds with high yield.[3][4][5]

Experimental Protocol:

-

To a solution of (S)-4-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a 4 M solution of HCl in dioxane (2-3 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product, (S)-2-(hydroxymethyl)morpholine hydrochloride, will often precipitate from the reaction mixture.

-

The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether or another suitable non-polar solvent to afford the hydrochloride salt.

-

For the subsequent step, the hydrochloride salt can be neutralized with a suitable base (e.g., NaOH, NaHCO3) in an aqueous or biphasic system, followed by extraction of the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

Step 2: N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established and reliable method for the methylation of primary and secondary amines.[6][7][8] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, proceeding without the formation of over-methylated quaternary ammonium salts.[6][8]

Experimental Protocol:

-

To the crude (S)-2-(hydroxymethyl)morpholine (1.0 eq) obtained from the previous step, add formic acid (2.0-3.0 eq).

-

To this mixture, add an aqueous solution of formaldehyde (37 wt. %, 2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. The evolution of carbon dioxide will be observed.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH, KOH) to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

Synthetic workflow for this compound.

Application in Drug Synthesis: The Case of Reboxetine

The utility of chiral morpholine derivatives is exemplified in the synthesis of various pharmaceuticals. A prominent example is the antidepressant drug Reboxetine, a selective norepinephrine reuptake inhibitor.[9] The synthesis of (S,S)-Reboxetine highlights the importance of the chiral (S)-2-(hydroxymethyl)morpholine scaffold, the direct precursor to our target molecule.[1][10]

In a reported synthetic route to (S,S)-Reboxetine, (S)-2-(hydroxymethyl)morpholine is a key intermediate.[10] This intermediate undergoes a series of transformations, including protection, oxidation, and stereoselective additions, to ultimately yield the final drug substance. The enantiopurity of the starting morpholine derivative is crucial for the stereochemical outcome of the final active pharmaceutical ingredient.

Role of the (S)-2-(hydroxymethyl)morpholine scaffold in Reboxetine synthesis.

While the direct incorporation of this compound into a marketed drug is less explicitly documented in readily available literature, its structural similarity to key intermediates in the synthesis of drugs like Reboxetine underscores its potential as a valuable building block for the exploration of new chemical entities with potentially improved properties. The N-methyl group can modulate basicity, lipophilicity, and metabolic stability, offering a handle for fine-tuning the pharmacological profile of a lead compound.

Conclusion

Enantiopure this compound represents a strategically important building block for medicinal chemists and drug development professionals. Its commercial availability, coupled with a straightforward and reliable synthetic protocol from its Boc-protected precursor, makes it an accessible tool for the synthesis of complex, chiral molecules. The established importance of the chiral morpholine scaffold in approved drugs highlights the potential of this and related derivatives in the ongoing quest for novel and improved therapeutics. This guide provides the necessary foundational knowledge for researchers to confidently source and synthesize this valuable compound, thereby accelerating their drug discovery programs.

References

-

Eschweiler–Clarke reaction. In: Wikipedia. Accessed January 19, 2026. [Link]

-

Structure of pyridazinone compound ES-1007 and emorfazone. ResearchGate. Accessed January 19, 2026. [Link]

-

Eschweiler-Clarke Reaction. NROChemistry. Accessed January 19, 2026. [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):944. [Link]

-

Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters. 2003;5(10):1673-1675. [Link]

-

Eschweiler-Clarke Reaction. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. [Link]

-

Eschweiler-Clarke reaction. Name-Reaction.com. Accessed January 19, 2026. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. 2001;58(4):338-341. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. 2023;28(10):4085. [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. Accessed January 19, 2026. [Link]

-

Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. Tetrahedron: Asymmetry. 2005;16(18):3055-3058. [Link]

-

Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Annals of Medicinal Chemistry and Research. 2015;1(1):1004. [Link]

-

Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and AntiInflammatory Activity. JSciMed Central. Accessed January 19, 2026. [Link]

-

Boc Deprotection - HCl. Common Organic Chemistry. Accessed January 19, 2026. [Link]

-

Eschweiler-Clarke Reaction. J&K Scientific LLC. Accessed January 19, 2026. [Link]

-

A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry. 1979;22(1):53-58. [Link]

-

Review of Modern Eschweiler–Clarke Methylation Reaction. National Institutes of Health. Accessed January 19, 2026. [Link]

-

Reboxetine. PubChem. Accessed January 19, 2026. [Link]

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Accessed January 19, 2026. [Link]

-

Morpholine synthesis. Organic Chemistry Portal. Accessed January 19, 2026. [Link]

-

Morpholines. Synthesis and Biological Activity. ResearchGate. Accessed January 19, 2026. [Link]

-

Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. 2014;26(1):289-291. [Link]

-

Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Accessed January 19, 2026. [Link]

-

Synthetic route to the formation of pyridazinones 5–9. Reagents and.... ResearchGate. Accessed January 19, 2026. [Link]

-

Synthesis of Hydrazone Derivatives of 4-[4-Formyl-3-(2-oxochromen-3-yl)pyrazol-1-yl]benzoic acid as Potent Growth Inhibitors of Antibiotic-resistant Staphylococcus aureus and Acinetobacter baumannii. Molecules. 2019;24(11):2051. [Link]

Sources

- 1. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. experts.arizona.edu [experts.arizona.edu]

- 6. mdpi.com [mdpi.com]

- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

The Role of (S)-4-Methyl-2-(hydroxymethyl)morpholine in Asymmetric Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Morpholine Building Block

(S)-4-Methyl-2-(hydroxymethyl)morpholine is a valuable chiral entity in the landscape of synthetic organic chemistry. The morpholine scaffold itself is a privileged structure in medicinal chemistry, frequently found in a wide array of pharmaceuticals due to its favorable physicochemical properties, which can enhance metabolic stability and aqueous solubility.[1][2] The stereochemistry of substituents on the morpholine ring is often critical for therapeutic efficacy.[2] While this compound is a recognized chiral building block, its application as a removable chiral auxiliary in asymmetric synthesis—in the classical sense of attachment to a prochiral substrate, directing a stereoselective transformation, and subsequent cleavage—is not extensively documented in peer-reviewed literature.

This guide, therefore, serves a dual purpose. Firstly, it provides a detailed protocol for the synthesis of the parent chiral intermediate, (S)-2-(hydroxymethyl)morpholine, a crucial starting point. Secondly, it outlines the principles and established protocols for asymmetric alkylation using well-characterized chiral auxiliaries that share structural and functional similarities. This allows researchers to leverage proven methodologies while considering the potential of morpholine-based scaffolds in the design of new synthetic strategies.

Part 1: Synthesis of the Chiral Precursor, (S)-2-(hydroxymethyl)morpholine

A robust and efficient synthesis of the core chiral morpholine structure is the foundational step for any subsequent application. The following protocol is adapted from a reported synthesis of (+)-(S,S)-Reboxetine, a potent selective norepinephrine reuptake inhibitor, where (S)-2-(hydroxymethyl)morpholine serves as a key intermediate.

Synthetic Workflow Overview

The synthesis commences with the commercially available and relatively inexpensive (S)-3-amino-1,2-propanediol. This chiral pool starting material ensures the stereochemical integrity of the final product. The synthetic sequence involves acylation, cyclization, and reduction to afford the target chiral morpholine.

Caption: Synthetic pathway to (S)-2-(hydroxymethyl)morpholine.

Detailed Experimental Protocol: Synthesis of (S)-2-(hydroxymethyl)morpholine

Step 1: Acylation of (S)-3-amino-1,2-propanediol

-

To a solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of acetonitrile (CH3CN) and methanol (MeOH), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting material.

-